3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole

Vue d'ensemble

Description

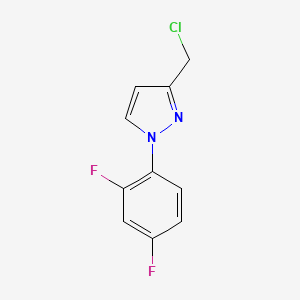

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 3 and a 2,4-difluorophenyl group at position 1. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole typically involves the reaction of 2,4-difluorophenylhydrazine with an appropriate chloromethylating agent. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. Flow microreactors can be employed to facilitate the chloromethylation reaction, providing a more efficient and sustainable method compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetonitrile (CH3CN).

Oxidation: Reagents like KMnO4 in aqueous or acidic conditions.

Reduction: Reagents like LiAlH4 in dry ether or THF.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Pyrazole derivatives have garnered attention for their anticancer properties. Research indicates that compounds similar to 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole exhibit potent antiproliferative effects against various cancer cell lines. In one study, pyrazole derivatives demonstrated significant inhibition of cell viability in MCF-7 breast cancer cells, with some exhibiting IC50 values as low as 0.26 μM, suggesting strong potential as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has also been documented. For instance, certain pyrazole analogs were found to exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . The presence of specific substituents on the pyrazole ring enhances this activity by modulating inflammatory pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The compound's synthesis can be achieved through methods such as:

- Vilsmeier-Haack Reaction : This method has been used to synthesize substituted pyrazoles effectively .

- Microwave-Assisted Synthesis : This technique improves reaction yields and reduces synthesis time .

Case Study: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, highlighted its efficacy against different cancer types. The study reported that modifications on the phenyl ring significantly impacted the compound's ability to inhibit tumor growth in vitro and in vivo models .

Case Study: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory activities of pyrazole derivatives, researchers identified that specific substitutions on the pyrazole ring could enhance its interaction with COX enzymes, leading to reduced inflammation markers in treated subjects .

Comparative Data Table

| Property/Activity | This compound | Other Pyrazole Derivatives |

|---|---|---|

| Anticancer IC50 (μM) | 0.26 (MCF-7 cells) | Varies (0.5 - 10) |

| Anti-inflammatory Activity | Superior to diclofenac sodium | Varies |

| Antimicrobial Efficacy | Effective against multiple bacterial strains | Varies |

Mécanisme D'action

The mechanism of action of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the 2,4-difluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins. These interactions can modulate biological pathways and result in therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-difluorophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazole ring.

2,4-difluorophenylhydrazine: A precursor in the synthesis of the target compound, containing the same difluorophenyl group but lacking the pyrazole ring.

Uniqueness

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, chloromethyl group, and 2,4-difluorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

3-(Chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 228.62 g/mol. The compound features a pyrazole ring substituted with a chloromethyl group and a difluorophenyl moiety, which are crucial for its biological activity.

Antiparasitic Activity

A significant study focused on the antiparasitic properties of pyrazole derivatives, including compounds similar to this compound. In vitro assays demonstrated that certain pyrazole derivatives exhibited potent trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, derivatives showed IC50 values ranging from 2.75 to 6.09 µM against intracellular amastigotes, indicating strong efficacy in inhibiting parasite growth .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. One notable investigation reported that pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were recorded at approximately 6.43 µM and 9.83 µM respectively, suggesting that modifications to the pyrazole structure can enhance anticancer properties .

Enzyme Inhibition

Research has also highlighted the role of pyrazole derivatives in enzyme inhibition. For example, certain compounds within this class have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant for neuroprotective therapies. The anti-inflammatory properties were assessed using carrageenan-induced edema models in mice, where some derivatives exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that the presence of electron-withdrawing groups (such as fluorine and chlorine) enhances biological activity compared to electron-donating groups. Specifically, the positioning of these substituents significantly impacts potency; para-substituted compounds generally show superior activity compared to ortho or meta configurations .

Toxicity Studies

Toxicity assessments conducted on various pyrazole derivatives revealed low cytotoxicity profiles in mammalian cell lines. For instance, several compounds exhibited CC50 values greater than 500 µM, indicating a favorable safety margin for further development . Additionally, toxicity tests on Swiss albino mice showed no adverse effects at doses up to 100 mg/kg over a 28-day period, supporting the potential for therapeutic applications .

Summary of Findings

The biological activities of this compound and its derivatives suggest promising avenues for therapeutic development across multiple disease areas:

Propriétés

IUPAC Name |

3-(chloromethyl)-1-(2,4-difluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-2-1-7(12)5-9(10)13/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZXWYJYSFWQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.